3-(4-Cyanophenyl)-2-[(mesitylsulfonyl)amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Cyanophenyl)-2-[(mesitylsulfonyl)amino]propanoic acid (3-CMP) is a synthetic organic compound with a wide range of applications in scientific research. It is used as a model compound for studying the effects of various organic compounds on biological systems. It is also used as a catalyst in organic synthesis, as a reagent in biochemistry and as a ligand in protein-ligand interactions.
Scientific Research Applications
Green Chemistry Approaches
Research into green chemistry applications has led to the exploration of phloretic acid, a phenolic compound derived from the hydrogenation of p-coumaric acid or synthesis from phloretin. It's used as a renewable building block to enhance the reactivity of molecules towards benzoxazine ring formation, offering sustainable alternatives to phenol for providing benzoxazine's specific properties to various compounds (Tremachin et al., 2017).
Synthetic Routes and Derivatives
The synthesis of 3-(phenylsulfonimidoyl)propanoate derivatives has been investigated, with strategies including the use of O-(mesitylsulfonyl)hydroxylamine (MSH) and iminoiodane reagents. These derivatives show promise due to their interesting conformational properties in solution, hinting at potential applications in various fields (Tye & Skinner, 2002).
Applications in Polymer Science
In polymer science, research has been conducted on radiation-induced poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels modified with various amines, including 2-amino-3-(4-hydroxyphenyl)propanoic acid. These modifications have resulted in polymers with increased thermal stability and promising biological activities, suggesting potential medical applications (Aly & El-Mohdy, 2015).
Organic Synthesis and Catalysis
In the field of organic synthesis and catalysis, studies have explored the carbopalladation of nitriles for the synthesis of various derivatives, including 3,4-disubstituted 2-aminonaphthalenes and 1,3-benzoxazine derivatives. This process involves the intramolecular addition of a vinylpalladium species to a cyano group, demonstrating the versatility of these reactions in synthesizing complex organic structures (Tian et al., 2003).
properties
IUPAC Name |
3-(4-cyanophenyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-12-8-13(2)18(14(3)9-12)26(24,25)21-17(19(22)23)10-15-4-6-16(11-20)7-5-15/h4-9,17,21H,10H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUIUQHZBYSMHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(CC2=CC=C(C=C2)C#N)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.